3,6-Dichlorobenzo[b]thiophene
Description
BenchChem offers high-quality 3,6-Dichlorobenzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichlorobenzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,6-dichloro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2S/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXIPBPOPPOABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,6-Dichlorobenzo[b]thiophene: Structural Architecture and Pharmacological Utility
Executive Summary
3,6-Dichlorobenzo[b]thiophene represents a privileged scaffold in medicinal chemistry, distinguished by its unique electronic distribution and lipophilic profile. Unlike its unsubstituted parent, the 3,6-dichloro derivative possesses a "push-pull" electronic character that enhances its stability against oxidative metabolism while maintaining specific binding affinity for hydrophobic pockets in protein targets.
This technical guide dissects the molecular architecture, aromaticity, and synthesis of the 3,6-dichlorobenzo[b]thiophene core, with a specific focus on its application as a precursor for BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) , a potent inhibitor of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK).
Molecular Architecture & Electronic Landscape
Structural Geometry and Numbering
The benzo[b]thiophene nucleus consists of a benzene ring fused to a thiophene ring across the [b] bond (carbons 3a and 7a). In the 3,6-dichloro derivative, chlorine atoms are positioned at C3 (thiophene ring) and C6 (benzene ring).
Key Structural Features:
-
Planarity: The fused bicyclic system is essentially planar, allowing for efficient
-stacking interactions in protein active sites. -
Bond Lengths: The C2=C3 bond in the thiophene ring retains significant double-bond character (approx. 1.37 Å), making the C3 position susceptible to electrophilic attack during synthesis, though the presence of chlorine at C3 stabilizes this bond.
-
Lipophilicity: The two chlorine substituents significantly increase the logP value compared to the parent scaffold, enhancing membrane permeability.
Aromaticity and Substituent Effects
Benzo[b]thiophene exhibits reduced aromaticity compared to naphthalene due to the electronegativity of the sulfur atom and the geometric constraints of the five-membered ring.
-
Thiophene Ring (Positions 2, 3): This ring has lower resonance energy than the benzene ring. The C2-C3 bond behaves more like an isolated alkene, which is critical for the reactivity at C3.
-
Chlorine at C3: Exerts a negative inductive effect (-I) withdrawing electron density from the ring, but a positive mesomeric effect (+M). In the thiophene ring, the -I effect generally dominates, deactivating the ring slightly towards further electrophilic substitution but stabilizing the HOMO energy level.
-
Chlorine at C6: Located on the benzene ring, this substituent directs electrophilic attack ortho (C5/C7) or para (C3a - blocked) relative to itself. It enhances the lipophilic contact area for binding to hydrophobic pockets in targets like Mcl-1.
Chemical Synthesis & Validation
The synthesis of 3,6-dichlorobenzo[b]thiophene derivatives, particularly the 2-carbonyl chloride intermediate, is most efficiently achieved via the Krubsady-Hantzsch cyclization of 4-chlorocinnamic acid. This method is preferred for its ability to install the sulfur atom, close the ring, and chlorinate the C3 position in a single pot.
Experimental Protocol: Synthesis of 3,6-Dichlorobenzo[b]thiophene-2-carbonyl chloride
Objective: To synthesize the core scaffold from 4-chlorocinnamic acid using thionyl chloride as both solvent, reagent, and chlorinating agent.
Reagents:
-
4-Chlorocinnamic acid (10.0 g, 54.8 mmol)
-
Thionyl chloride (SOCl₂, 40 mL, excess)
-
Pyridine (0.5 mL, catalytic)
-
Chlorobenzene (optional co-solvent)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube (or N₂ line), combine 4-chlorocinnamic acid (10 g) and pyridine (0.5 mL).
-
Addition: Add thionyl chloride (40 mL) cautiously. Note: Significant gas evolution (HCl, SO₂) will occur.
-
Cyclization: Heat the mixture to reflux (approx. 80-90°C internal temperature) for 48 hours. The reaction creates the acid chloride, cyclizes the ring, and chlorinates the C3 position via an electrophilic mechanism.
-
Monitoring: Monitor reaction progress by TLC (terminate when starting material spot disappears) or aliquot NMR.
-
Work-up: Distill off excess thionyl chloride under reduced pressure.
-
Purification: Recrystallize the residue from anhydrous n-hexane or toluene.
-
Product: 3,6-Dichlorobenzo[b]thiophene-2-carbonyl chloride (Yellow/Beige solid).
Validation Metrics:
-
Yield: Typical yields range from 60-75%.
-
Melting Point: 129–131 °C.[1]
-
1H NMR (CDCl₃): Look for the disappearance of vinyl protons and the appearance of the aromatic pattern consistent with 3,6-substitution (singlet at C7, doublets at C4/C5).
Pharmacological Applications[2][3][4]
The 3,6-dichlorobenzo[b]thiophene scaffold is not merely a structural curiosity; it is the pharmacophore for BT2 , a compound critical in metabolic disease research.
BCKDK Inhibition and Metabolic Regulation
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) acts as an allosteric inhibitor of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) .
-
Mechanism: BCKDK normally phosphorylates and inactivates the BCKDC complex (the enzyme responsible for breaking down branched-chain amino acids like Leucine, Isoleucine, Valine).
-
Effect of BT2: By inhibiting the kinase (BCKDK), BT2 keeps the BCKDC complex in its unphosphorylated, active state.
-
Outcome: Rapid catabolism of branched-chain amino acids (BCAAs).
-
Therapeutic Utility:
-
Maple Syrup Urine Disease (MSUD): Lowers toxic BCAA levels.
-
Heart Failure: Improves cardiac BCAA oxidation.
-
Oncology: Suppresses mTORC1 activity (which is driven by high Leucine levels) in certain cancers.
-
Structural Activity Relationship (SAR)
-
3-Cl: Essential for filling the hydrophobic pocket in BCKDK and preventing oxidative metabolism at the otherwise reactive C3 position.
-
6-Cl: Provides specific halogen-bonding or hydrophobic interactions with the target protein residues.
-
2-COOH: The carboxylic acid forms a critical salt bridge or hydrogen bond within the active site (mimicking the keto-acid substrate).
References
- Title: Process for the synthesis of benzo[b]thiophenes (Patent EP0859770B1).
-
Pharmacological Application (BT2 & BCKDK)
-
Synthesis of 3,6-Dichloro Derivatives
-
Mcl-1 Inhibition
-
Title: Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods.[3]
- Source: Journal of Medicinal Chemistry (via Cayman Chemical).
-
Sources
Solubility Profile of 3,6-Dichlorobenzo[b]thiophene: A Technical Guide for Process Optimization
Topic: Solubility Profile of 3,6-Dichlorobenzo[b]thiophene in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary & Chemical Context
3,6-Dichlorobenzo[b]thiophene (3,6-DCBT) represents a critical intermediate scaffold in the synthesis of bioactive molecules, particularly Mcl-1 inhibitors and agrochemical agents.[1][2] Unlike its carboxylic acid derivatives (e.g., BT2), the neutral 3,6-DCBT core exhibits a distinct solubility profile governed by high lipophilicity and significant
This guide provides a rigorous analysis of the solubility behavior of 3,6-DCBT, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic interactions necessary for optimizing reaction yield and purification.
Structural Determinants of Solubility
-
Lipophilicity: The addition of chlorine atoms at the C3 and C6 positions significantly increases the partition coefficient (LogP) compared to the parent benzothiophene (LogP ~3.12). 3,6-DCBT is estimated to have a LogP > 4.5, driving high affinity for non-polar aromatic and chlorinated solvents.
-
Crystal Lattice Energy: The planar, bicyclic aromatic structure facilitates strong intermolecular packing. Dissolution requires solvents capable of overcoming these lattice energies, typically through dispersion forces or
-interaction matching.
Solubility Profile & Solvent Classification
The following data categorizes solvents based on their thermodynamic interaction capability with 3,6-DCBT. This classification is derived from experimental recrystallization protocols of structural analogs and chlorinated benzothiophene intermediates.
Table 1: Solubility Profile & Operational Recommendations
| Solvent Class | Representative Solvents | Solubility Status | Operational Role |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Chloroform | High | Primary Process Solvent: Ideal for reaction media and initial dissolution during extraction. |
| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | High | Reaction Solvent: Excellent for high-temperature functionalization (e.g., Pd-catalyzed couplings). |
| Polar Aprotic | THF, Ethyl Acetate, DMSO, DMF | Moderate to High | Co-Solvent: THF is preferred for lithiation/Grignard reactions. DMSO/DMF are effective but difficult to remove. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Low | Anti-Solvent: Critical for inducing crystallization. |
| Polar Protic | Methanol, Ethanol, Water | Very Low / Insoluble | Wash Solvent: Used to remove polar impurities without dissolving the target scaffold. |
Critical Insight: While 3,6-DCBT is soluble in DMSO, its recovery is operationally burdensome. For process scale-up, DCM or Toluene are superior due to ease of removal.
Experimental Protocol: Gravimetric Solubility Determination
Workflow Diagram: Solubility Determination
The following diagram outlines the logical flow for determining precise solubility limits, ensuring data integrity for process files.
Figure 1: Decision matrix for quantitative solubility determination. Gravimetric analysis is preferred for high-solubility process solvents, while HPLC is required for anti-solvent limit testing.
Step-by-Step Methodology
-
Preparation: Add excess 3,6-DCBT solid (approx. 100 mg) to 1 mL of the target solvent in a sealed HPLC vial.
-
Equilibration: Agitate at a fixed temperature (25°C) for 24 hours. Why? Short stirring times often result in supersaturation or incomplete dissolution, skewing data.
-
Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter . Note: Do not use Nylon filters, as chlorinated solvents may degrade them or leach extractables.
-
Quantification (Gravimetric):
-
Pipette a precise volume (e.g., 500 µL) of filtrate into a pre-weighed vessel.
-
Evaporate solvent under nitrogen stream or vacuum.
-
Weigh the residue. Calculation:
.
-
Application: Purification via Recrystallization[3][4]
The most common application of solubility data for 3,6-DCBT is in purification. The synthesis of chlorinated benzothiophenes often yields regioisomeric byproducts. Recrystallization exploits the differential solubility between the product and impurities in a Solvent/Anti-Solvent system.
The DCM/Hexane System
Literature and patent precedents for similar chlorinated benzothiophene carbonyl chlorides suggest a Dichloromethane (DCM) / Hexane system is optimal.
-
Mechanism: 3,6-DCBT is highly soluble in DCM (Solvent) but poorly soluble in Hexane (Anti-Solvent).
-
Protocol:
-
Dissolve crude solid in minimal refluxing DCM.
-
Slowly add Hexane until persistent turbidity is observed.
-
Cool slowly to 0°C to induce crystallization.
-
Visualization of Purification Logic
Figure 2: Recrystallization workflow utilizing the differential solubility of 3,6-DCBT in a DCM/Hexane binary system.
References
-
United States Biological. 3,6-Dichlorobenzo[b]thiophene-2-carboxylic Acid Product Data. Retrieved from
-
Sigma-Aldrich. BT2 (3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid) Specification Sheet. Retrieved from
-
Google Patents. Process for the Synthesis of Benzo[b]thiophenes (EP0859770B1). Retrieved from
-
Google Patents. Improved Process for the Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl Chlorides (EP0731800A1). Retrieved from
-
Cayman Chemical. 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid Product Insert. Retrieved from
Sources
electronic properties and HOMO-LUMO energy levels of chlorobenzothiophenes
Executive Summary
Chlorobenzothiophenes represent a critical scaffold in both medicinal chemistry and advanced materials science.[1] As bioisosteres of indole and naphthalene, they offer unique electronic modulation capabilities through the strategic placement of chlorine atoms. This guide provides a deep technical analysis of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, elucidating how chlorination alters reactivity, metabolic stability, and optoelectronic performance. It serves as a blueprint for researchers aiming to exploit these properties for drug design (e.g., metabolic blocking) or organic semiconductor development.
Part 1: Electronic Structure & HOMO-LUMO Dynamics
The Benzothiophene Core vs. Chlorination
The benzothiophene nucleus is electron-rich, with the thiophene ring being more reactive toward electrophilic substitution than the benzene ring. The sulfur atom donates electron density into the
Impact of Chlorine Substitution: Chlorine exerts two opposing effects:
-
Inductive Effect (-I): Withdraws electron density through the
-framework, stabilizing (lowering) both HOMO and LUMO energy levels. This increases oxidation potential, beneficial for air stability in organic electronics. -
Mesomeric Effect (+M): Donates
-electron density via lone pair overlap. In benzothiophenes, the -I effect generally dominates, particularly for the HOMO level, resulting in a net stabilization.
Comparative Energy Levels
The following table summarizes the electronic landscape. Note that exact values depend heavily on solvation and measurement technique (CV vs. DFT).
| Compound Class | HOMO (eV) | LUMO (eV) | Band Gap ( | Electronic Character |
| Unsubstituted Benzothiophene | -5.55 to -5.70 | -2.30 to -2.50 | ~3.2 | Electron-rich donor |
| 2-Chlorobenzothiophene | -5.80 to -5.95 | -2.60 to -2.75 | ~3.1 | Mildly deactivated |
| 3-Chlorobenzothiophene | -5.75 to -5.90 | -2.55 to -2.70 | ~3.2 | Sterically congested |
| Benzothiophene-1,1-dioxide | -6.80 to -7.10 | -3.50 to -3.80 | ~3.3 | Strong acceptor (e- deficient) |
| Thienothiophene Conjugates | -5.00 to -5.20 | -2.50 to -2.70 | ~2.5 | Low band-gap semiconductor |
Data synthesized from DFT (B3LYP/6-31G) and electrochemical benchmarks.*
Theoretical Framework: Regioselectivity
-
C3-Position: The most electron-rich site in the parent scaffold. Chlorination here (often achieved via cyclization strategies) significantly impacts the LUMO coefficient distribution, altering reactivity toward nucleophiles.
-
Benzene Ring (C4-C7): Chlorination here has a subtler effect on the frontier orbitals but profoundly impacts crystal packing (via Cl···Cl and Cl···S interactions) and metabolic clearance rates.
Part 2: Experimental Protocols
"Hero" Protocol: Synthesis of 3-Chlorobenzothiophenes
A self-validating, copper-catalyzed electrophilic cyclization method.
Principle: This protocol utilizes an in situ generated electrophilic chlorine species (from NaCl and an oxidant) to trigger the cyclization of o-alkynyl thioanisoles. It avoids hazardous
Reagents:
-
Substrate: o-Alkynyl thioanisole (1.0 equiv)
-
Halogen Source: Sodium Chloride (NaCl, 5.0 equiv)
-
Catalyst: Copper(II) Sulfate Pentahydrate (CuSO
·5H O, 0.5 equiv) -
Oxidant: Cerium(IV) Ammonium Nitrate (CAN, 0.4 - 0.6 equiv, added portion-wise)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the o-alkynyl thioanisole (0.3 mmol) in EtOH (3.0 mL).
-
Catalyst Addition: Add NaCl (1.5 mmol) and CuSO
·5H O (0.15 mmol).[2] -
Activation: Heat the mixture to 70 °C under an O
atmosphere (balloon). Stir for 30 minutes to ensure catalyst coordination. -
Oxidative Cyclization: Add CAN (0.03 mmol portions) every 30 minutes until TLC indicates consumption of the starting material (typically 0.12–0.18 mmol total).
-
Checkpoint: The reaction color typically shifts from blue (Cu
) to yellow/orange upon CAN addition and fades back.
-
-
Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Yield: Typically 85-95% for electron-neutral substrates.
Visualization: Synthesis Logic Flow
Caption: Logic flow for the Cu-catalyzed oxidative chlorocyclization of alkynyl thioanisoles.
Part 3: Characterization of Electronic Properties
Electrochemical Determination (CV)
Cyclic Voltammetry (CV) is the gold standard for experimentally determining HOMO/LUMO levels.
Protocol:
-
Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (Bu
NPF ) in anhydrous Dichloromethane (DCM) or Acetonitrile. -
Measurement: Scan rate 100 mV/s. Calibrate against Ferrocene/Ferrocenium (Fc/Fc
) internal standard. -
Calculation:
-
Note: If reduction is not observed (common for electron-rich CBTs), estimate LUMO via optical band gap (
) from UV-Vis: .
-
Visualization: HOMO-LUMO Determination Logic
Caption: Workflow for determining FMO energy levels using electrochemical and optical data.
Part 4: Applications & Strategic Implications
Medicinal Chemistry: Metabolic Blocking
Chlorine is strategically placed at metabolic "hotspots" (typically C3, C5, or C6) to block cytochrome P450 oxidation.
-
Mechanism: The C-Cl bond is stronger and less prone to oxidative hydroxylation than the C-H bond.
-
Lipophilicity: Chlorination increases logP, enhancing membrane permeability but potentially reducing solubility.
-
Example: Sertaconazole (antifungal) utilizes a chlorobenzothiophene core to enhance stability and binding affinity to lanosterol 14
-demethylase.
Organic Electronics
In Organic Field-Effect Transistors (OFETs), chlorobenzothiophenes serve as p-type semiconductors.
-
Stability: The deep HOMO level (<-5.5 eV) prevents ambient oxidation, a common failure mode in thiophene polymers.
-
Packing: Cl···S interactions promote planar
-stacking, increasing charge carrier mobility ( ).
References
-
Synthesis of 3-Halobenzo[b]thiophenes: Title: Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents.[3] Source: MDPI / PMC. URL:[Link]
-
Electrophilic Cyclization Mechanism: Title: Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine. Source: Journal of Organic Chemistry / NIH. URL:[Link]
-
C3-Chlorination Protocol: Title: C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Source: Organic & Biomolecular Chemistry.[2][4][5][6][7] URL:[Link]
-
Electronic Properties of Derivatives: Title: Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Source: RSC Advances. URL:[Link]
-
DFT & HOMO-LUMO Gaps: Title: Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Materials. Source: PMC / NIH. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 4. Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles [organic-chemistry.org]
- 5. mjfas.utm.my [mjfas.utm.my]
- 6. chemistryviews.org [chemistryviews.org]
- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Packing and Solid-State Structure of 3,6-Dichlorobenzo[b]thiophene
Abstract
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, with numerous derivatives finding applications as potent therapeutic agents and functional organic materials.[1][2] The substitution pattern, particularly with halogens, profoundly influences the solid-state arrangement of these molecules, which in turn dictates their physicochemical properties such as solubility, stability, and bioavailability. This guide focuses on 3,6-Dichlorobenzo[b]thiophene, a key heterocyclic compound. A thorough review of the current scientific literature, including the Cambridge Structural Database (CSD), reveals a notable absence of a reported single-crystal X-ray structure for this specific molecule.[3][4]
This document, therefore, serves as a comprehensive technical roadmap for researchers and drug development professionals. It outlines a systematic approach to the synthesis, crystallization, and definitive solid-state characterization of 3,6-Dichlorobenzo[b]thiophene. By presenting a detailed, field-proven workflow, this guide aims to bridge the existing knowledge gap and provide the foundational understanding necessary for the rational design of novel pharmaceuticals and advanced materials based on this versatile scaffold.
Synthesis and Purity Verification: The Prerequisite for Quality Crystals
The journey to a high-resolution crystal structure begins with the synthesis of ultra-pure material. The presence of impurities can inhibit nucleation or lead to disordered crystal growth, making single-crystal X-ray diffraction impossible.
Proposed Synthetic Pathway
While various methods exist for the synthesis of benzo[b]thiophenes, a common route involves the cyclization of appropriate precursors.[5][6] For 3,6-Dichlorobenzo[b]thiophene, a plausible starting point is the corresponding substituted thiophenol and a suitable cyclizing agent. The synthesis of the derivative, 3,6-Dichlorobenzo[b]thiophene-2-carbonyl chloride, is documented, suggesting the stability of the core structure.[7][8]
Protocol for Purity Assessment
Before attempting crystallization, the purity of the synthesized 3,6-Dichlorobenzo[b]thiophene must be rigorously confirmed to be >99%. The following characterization techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, chlorine, and sulfur, ensuring it matches the theoretical values for C₈H₄Cl₂S.
The Art of Crystal Growth: A Methodological Overview
Growing diffraction-quality single crystals is often the most challenging step. The selection of an appropriate method and solvent system is critical and often requires empirical screening.
Solvent Selection Rationale
The ideal solvent should exhibit moderate solubility for 3,6-Dichlorobenzo[b]thiophene, allowing for the creation of a supersaturated solution from which crystals can slowly form. A preliminary solubility screen with a range of solvents of varying polarities is recommended.
| Solvent Class | Examples | Rationale |
| Non-polar | Hexane, Cyclohexane | May be suitable for a non-polar molecule like the target compound. |
| Halogenated | Dichloromethane, Chloroform | "Like dissolves like" principle; the chlorine atoms may enhance solubility. |
| Aromatic | Toluene, Xylene | π-π interactions between the solvent and the benzo[b]thiophene core can aid dissolution. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate polarity, often good for crystallization. |
| Esters | Ethyl acetate | Another solvent of intermediate polarity. |
| Alcohols | Methanol, Ethanol, Isopropanol | May be used as anti-solvents in vapor diffusion setups. |
Recommended Crystallization Techniques
-
Slow Evaporation:
-
Step 1: Prepare a nearly saturated solution of the compound in a suitable solvent.
-
Step 2: Filter the solution to remove any particulate matter.
-
Step 3: Place the solution in a vial covered with a perforated cap or parafilm to allow for slow solvent evaporation over several days to weeks.
-
-
Vapor Diffusion (Liquid-Liquid):
-
Step 1: Dissolve the compound in a small amount of a relatively high-boiling point solvent (e.g., dichloromethane or toluene).
-
Step 2: Place this solution in a small, open vial.
-
Step 3: Place the small vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or methanol).
-
Step 4: The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.
-
-
Slow Cooling:
-
Step 1: Prepare a saturated solution of the compound at an elevated temperature.
-
Step 2: Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C), allowing crystals to form as the solubility decreases.
-
Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.
Experimental Workflow
The process from crystal to final structure follows a well-defined path, as illustrated below.
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry [umu.diva-portal.org]
- 2. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biokeanos.com [biokeanos.com]
- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 5. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,6-Dichloro-benzo[b]thiophene-2-carbonyl chloride | 34576-85-7 [sigmaaldrich.com]
- 8. 3,6-Dichlorobenzo[b]thiophene-2-carbonyl chloride [myskinrecipes.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,6-Dichlorobenzo[b]thiophene
Introduction: Strategic Functionalization of the Benzo[b]thiophene Core
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, organic materials, and agrochemicals. Its rigid, planar structure and electron-rich nature make it an ideal building block for creating complex molecular architectures with diverse biological and photophysical properties. The targeted functionalization of this core structure is paramount for modulating these properties in drug discovery and materials science. 3,6-Dichlorobenzo[b]thiophene serves as a versatile and readily available starting material for such endeavors, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive overview and detailed protocols for the strategic, regioselective functionalization of 3,6-dichlorobenzo[b]thiophene via three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As a Senior Application Scientist, the emphasis here is not merely on the procedural steps but on the underlying principles governing regioselectivity and the rationale behind the selection of specific catalysts, ligands, and reaction conditions to achieve desired synthetic outcomes.
The Critical Challenge: Regioselectivity in Dihalo-Heterocycles
The primary challenge in the cross-coupling of 3,6-dichlorobenzo[b]thiophene lies in controlling the regioselectivity of the reaction. The two chlorine atoms, situated at the C3 and C6 positions, exhibit differential reactivity due to their distinct electronic and steric environments.
-
C3-Position: This position is part of the thiophene ring and is generally more electron-rich than the C6 position. However, it is also subject to electronic effects from the fused benzene ring and the sulfur heteroatom.
-
C6-Position: Located on the benzene ring, the reactivity of this position is influenced by the overall electronic nature of the bicyclic system.
The ability to selectively functionalize one position over the other is crucial for the stepwise synthesis of complex, unsymmetrically substituted benzo[b]thiophenes. This control is typically achieved through the judicious choice of the palladium catalyst system (precatalyst and ligand), the base, and the reaction temperature. The interplay of these factors can subtly alter the energetics of the oxidative addition step for each C-Cl bond, thereby favoring one reaction pathway over the other.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of 3,6-dichlorobenzo[b]thiophene, it allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.
Core Principles and Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The regioselectivity in the case of 3,6-dichlorobenzo[b]thiophene is determined by the relative rates of oxidative addition at the C3-Cl and C6-Cl bonds. Generally, the C3 position of the benzo[b]thiophene nucleus is more susceptible to electrophilic attack, which can influence its reactivity in certain palladium-catalyzed reactions.
Application Note: Selective C3-Arylation
For the synthesis of 3-aryl-6-chlorobenzo[b]thiophenes, reaction conditions can be tailored to favor oxidative addition at the more electronically distinct C3 position. The use of sterically demanding and electron-rich phosphine ligands can enhance the reactivity of the palladium catalyst and promote selectivity.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-6-chlorobenzo[b]thiophene
This protocol is a representative example for the selective Suzuki-Miyaura coupling at the C3 position of 3,6-dichlorobenzo[b]thiophene.
Materials:
-
3,6-Dichlorobenzo[b]thiophene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 3,6-dichlorobenzo[b]thiophene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add potassium phosphate tribasic (3.0 mmol).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
The flask is sealed and the reaction mixture is stirred vigorously at 100 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(4-methoxyphenyl)-6-chlorobenzo[b]thiophene.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes the formation of a highly active monoligated Pd(0) species, facilitating oxidative addition at the sterically accessible C3-Cl bond. |
| Base | K₃PO₄ | A strong base is required to facilitate the transmetalation step. |
| Solvent | Toluene/Water | The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base. |
| Temperature | 100 °C | Elevated temperature is necessary to overcome the activation energy for the C-Cl bond cleavage. |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction is of particular importance in medicinal chemistry, where the arylamine moiety is a common pharmacophore.
Core Principles and Mechanistic Considerations
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[3] A key step is the oxidative addition of the aryl halide to the palladium(0) complex. The choice of ligand is critical in preventing catalyst decomposition and promoting the reductive elimination step. For chloroarenes, bulky, electron-rich phosphine ligands are generally required to achieve efficient coupling.
Application Note: Selective C6-Amination
While C3-functionalization is often favored, selective amination at the C6 position can be achieved under specific conditions, potentially by employing catalyst systems that are more sensitive to the steric environment or by leveraging different electronic properties of the C6-Cl bond on the benzene ring.
Experimental Protocol: Synthesis of N-phenyl-6-chlorobenzo[b]thiophen-3-amine
This protocol outlines a general procedure for the selective amination at the C3 position.
Materials:
-
3,6-Dichlorobenzo[b]thiophene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%).
-
Add 3,6-dichlorobenzo[b]thiophene (1.0 mmol) and cesium carbonate (1.4 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Add aniline (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N-phenyl-6-chlorobenzo[b]thiophen-3-amine.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Xantphos is a bidentate ligand with a large bite angle, which can stabilize the palladium center and facilitate the reductive elimination step. |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base is essential for the deprotonation of the amine and formation of the palladium-amido complex. |
| Solvent | Toluene | Anhydrous and oxygen-free conditions are crucial for the stability and activity of the palladium catalyst. |
| Temperature | 110 °C | Higher temperatures are generally required for the amination of less reactive aryl chlorides. |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the synthesis of aryl and vinyl alkynes, which are valuable intermediates in organic synthesis and key components of many functional materials.[4]
Core Principles and Mechanistic Considerations
The Sonogashira reaction involves a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. The reaction mechanism involves separate but interconnected palladium and copper catalytic cycles. The regioselectivity on 3,6-dichlorobenzo[b]thiophene will again depend on the relative reactivity of the two C-Cl bonds towards oxidative addition.
Application Note: Regioselective Alkynylation
Catalyst control can be a powerful strategy to direct the regioselectivity of Sonogashira couplings on dihalogenated heterocycles.[5][6] The choice of palladium ligand can influence which C-Cl bond undergoes preferential oxidative addition. For instance, monodentate phosphine ligands might favor reaction at one position, while bidentate ligands could favor the other.
Experimental Protocol: Synthesis of 3-((trimethylsilyl)ethynyl)-6-chlorobenzo[b]thiophene
This protocol provides a general method for the Sonogashira coupling, with the potential for regioselectivity based on catalyst choice.
Materials:
-
3,6-Dichlorobenzo[b]thiophene
-
(Trimethylsilyl)acetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a stirred solution of 3,6-dichlorobenzo[b]thiophene (1.0 mmol) in anhydrous, degassed toluene (8 mL) and triethylamine (2 mL) under an argon atmosphere, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).
-
Add (trimethylsilyl)acetylene (1.5 mmol) dropwise.
-
Heat the reaction mixture to 70 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the ammonium salts.
-
Wash the filter cake with toluene.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to give 3-((trimethylsilyl)ethynyl)-6-chlorobenzo[b]thiophene.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ / CuI | The classic Pd/Cu co-catalyst system is highly effective for Sonogashira couplings. The choice of ligand on palladium can influence regioselectivity. |
| Base | Et₃N | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | Toluene | An inert solvent to ensure proper dissolution of reactants. |
| Temperature | 70 °C | A moderate temperature is often sufficient for Sonogashira couplings, especially with more reactive halides. |
Visualization of Synthetic Pathways
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Workflow for Stepwise Functionalization
Caption: Stepwise functionalization of 3,6-dichlorobenzo[b]thiophene.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of 3,6-dichlorobenzo[b]thiophene is a powerful strategy for the synthesis of a diverse range of functionalized derivatives. The key to unlocking the full synthetic potential of this substrate lies in the precise control of regioselectivity. This guide has provided foundational protocols and the underlying scientific principles for achieving selective C-C, C-N, and C-C(alkynyl) bond formation.
Further research in this area will undoubtedly focus on the development of more sophisticated catalyst systems that can offer even greater control over regioselectivity, potentially allowing for switchable reactivity at the C3 and C6 positions with minor modifications to the reaction conditions. Such advancements will continue to empower researchers in the fields of medicinal chemistry and materials science to design and synthesize novel benzo[b]thiophene-based molecules with tailored properties.
References
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Miyasaka, M., et al. (2022). A new method for synthesizing 2,3-diarylbenzo[b]thiophenes uses a nickel-catalyzed Suzuki–Miyaura coupling followed by palladium-catalyzed decarboxylative arylation of 3-chloro-2-methoxycarbonylbenzo[b]thiophenes derived from cinnamic acids. Taylor & Francis Online. Available at: [Link]
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Ibrahim, M. B., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]
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Larock, R. C., & Doty, M. J. (1998). Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes. PubMed. Available at: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]
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Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]
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Dower, K., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
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Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Kuhn, M., Falk, F. C., & Paradies, J. (2011). Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Organic Chemistry Portal. Available at: [Link]
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Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Available at: [Link]
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Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. PubMed. Available at: [Link]
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Dong, J., & Dong, G. (2018). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. PMC. Available at: [Link]
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Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]
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Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Available at: [Link]
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Abblard, J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]
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LibreTexts. (n.d.). C-C Bond-Forming Reactions. Retrieved from [Link]
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Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]
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Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. (2020). MDPI. Available at: [Link]
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de Souza, A. L. F., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. Available at: [Link]
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Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2017). MDPI. Available at: [Link]
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Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (2017). PubMed Central. Available at: [Link]
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Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. (2022). PubMed Central. Available at: [Link]
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Application Notes & Protocols: 3,6-Dichlorobenzo[b]thiophene as a Versatile Pharmaceutical Intermediate
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, including selective estrogen receptor modulators (SERMs), kinase inhibitors, and antimicrobial agents.[1][2][3][4] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic utilization of 3,6-Dichlorobenzo[b]thiophene as a key starting material and versatile intermediate. We will explore its core reactivity, provide detailed, field-tested protocols for its functionalization, and discuss its application in the synthesis of advanced pharmaceutical building blocks.
Introduction: The Strategic Value of 3,6-Dichlorobenzo[b]thiophene
3,6-Dichlorobenzo[b]thiophene is a synthetically attractive intermediate due to the differential reactivity of its two chlorine atoms and the potential for further functionalization on the thiophene ring. The chlorine at the 3-position is vinylogous to the sulfur atom, influencing its electronic properties and susceptibility to nucleophilic substitution or metal-catalyzed cross-coupling. The chlorine at the 6-position on the benzene ring behaves more like a typical aryl chloride. This differential reactivity allows for selective, stepwise elaboration of the molecule, making it a powerful platform for building molecular complexity.
Its derivatives, such as 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid, have been identified as crucial building blocks in medicinal chemistry, serving as intermediates for anti-inflammatory, antimicrobial, and even anti-cancer agents.[3][5][6] For instance, the carboxylate derivative (often abbreviated as BT2) is a known inhibitor of branched-chain α-keto acid dehydrogenase kinase (BCKDK) and has shown therapeutic effects in models of ulcerative colitis, arthritis, and liver cancer.[7][8] This highlights the inherent therapeutic potential of the 3,6-dichlorobenzothiophene core.
Physicochemical & Safety Data
A thorough understanding of the physical properties and safety requirements is paramount before any experimental work.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂S | (General Chemical Knowledge) |
| Molecular Weight | 203.09 g/mol | (General Chemical Knowledge) |
| Appearance | Off-white to light yellow solid | [9] |
| Storage | Store in a cool, dry place (2-8°C recommended) | [9][10] |
| CAS Number | 13344-46-6 | (Implied from derivatives) |
Safety Profile: As a chlorinated organic compound, 3,6-Dichlorobenzo[b]thiophene and its derivatives must be handled with appropriate precautions.[11]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile may not be sufficient for prolonged contact).[11][12] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in tightly sealed containers in a dry, cool, and well-ventilated area, away from strong oxidizing agents.[13]
-
Disposal: Dispose of waste in designated hazardous chemical waste containers according to institutional and local regulations.[14]
Core Reactivity and Synthetic Pathways
The synthetic utility of 3,6-Dichlorobenzo[b]thiophene lies in its capacity for regioselective functionalization. The two chlorine atoms serve as handles for modern cross-coupling reactions, enabling the introduction of a wide variety of substituents.
Caption: Key synthetic transformations of 3,6-Dichlorobenzo[b]thiophene.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms are ideal leaving groups for palladium-catalyzed reactions, which are the cornerstone of modern medicinal chemistry for constructing C-C and C-N bonds.
-
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the halo-benzothiophene with an organoboron reagent (e.g., arylboronic acid).[15] This is a robust method for creating biaryl structures, which are common in kinase inhibitors and other therapeutic agents.[16][17][18] The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[15]
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the halo-benzothiophene with an amine.[19] It is an indispensable tool for installing primary or secondary amine functionalities, which are crucial for modulating solubility, polarity, and receptor-binding interactions in drug candidates. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination.[19][20]
Application Spotlight: Synthesis of Pharmaceutical Scaffolds
The benzothiophene core is central to several classes of approved drugs and clinical candidates.
Selective Estrogen Receptor Modulators (SERMs)
Raloxifene, a benzothiophene-based SERM, is used for the treatment of osteoporosis and prevention of breast cancer.[1][21] While the synthesis of Raloxifene itself follows a specific pathway, 3,6-Dichlorobenzo[b]thiophene provides a template to generate novel analogs. By sequentially applying Suzuki and Buchwald-Hartwig reactions, a diverse library of SERM-like molecules can be generated where the aryl groups and amine side chains are systematically varied to optimize affinity and selectivity for the estrogen receptor.[22]
Kinase Inhibitors
The benzothiophene scaffold has been successfully employed in the design of various kinase inhibitors.[23][24] For example, derivatives have shown potent activity against PIM kinases and mitogen-activated protein kinases (MAPK).[23] The 3,6-dichloro intermediate allows for the precise installation of pharmacophores required for binding to the kinase active site. A typical strategy involves using one chlorine as an anchor point for a core heterocyclic system (via Suzuki coupling) and the other for attaching a solubilizing or target-interacting side chain (via Buchwald-Hartwig amination).[25]
Detailed Experimental Protocols
The following protocols are generalized methodologies and should be adapted based on the specific substrate and desired product. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details a typical setup for the mono-arylation of 3,6-Dichlorobenzo[b]thiophene. Selective reaction at one position may require careful optimization of conditions.
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Title: Strategic Synthesis of High-Performance Organic Semiconductors from 3,6-Dichlorobenzo[b]thiophene via Palladium-Catalyzed Cross-Coupling
An Application Note for Advanced Organic Synthesis
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of novel organic semiconductors utilizing 3,6-Dichlorobenzo[b]thiophene as a core building block. Benzo[b]thiophene-based materials are a cornerstone in the development of high-performance organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2] Their rigid, planar structures and sulfur-rich aromatic systems facilitate strong intermolecular π-π stacking and efficient charge transport.[3] This guide focuses on the robust and versatile Suzuki-Miyaura cross-coupling reaction, offering a step-by-step methodology, mechanistic insights, characterization techniques, and troubleshooting advice to empower researchers in the synthesis of bespoke π-conjugated systems.
Introduction: The Strategic Importance of the Benzo[b]thiophene Core
The field of organic electronics has seen remarkable progress, driven by the need for lightweight, flexible, and solution-processable semiconducting materials.[4] Among the various classes of organic semiconductors, thienoacenes—rigid, fused aromatic structures containing thiophene rings—have emerged as exceptionally promising candidates.[2] Specifically, derivatives of[1]benzothieno[3,2-b][1]benzothiophene (BTBT) have consistently demonstrated superior performance in OFETs, achieving charge carrier mobilities exceeding 1.0 cm²/V·s in solution-processed devices and even higher in vapor-deposited ones.[1]
The functionalization of the core BTBT structure is critical for tuning its electronic properties, solubility, and solid-state packing. 3,6-Dichlorobenzo[b]thiophene serves as an ideal and versatile precursor for this purpose. The two chlorine atoms provide reactive handles for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of various aryl or vinyl groups to extend the π-conjugation and modify the material's properties.[5][6] This application note will detail a reliable protocol for synthesizing a model 3,6-diarylbenzo[b]thiophene derivative via the Suzuki-Miyaura coupling reaction, a highly selective and efficient method for creating C-C bonds.[7]
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide.[8] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.
Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand): The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the bond formation. Tetrakis(triphenylphosphine)palladium(0) is often used directly, while combinations of a Pd(0) or Pd(II) precatalyst with phosphine ligands allow for greater control over reactivity.
-
Ligand (e.g., PPh₃, SPhos, XPhos): The choice of phosphine ligand is crucial. It stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition. Bulky, electron-rich phosphine ligands are often effective for coupling challenging substrates like aryl chlorides.[9]
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaOEt): The base is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[8]
-
Solvent (e.g., Toluene, Dioxane, DMF/Water): The solvent must solubilize the reactants and be stable at the required reaction temperature. Anhydrous, degassed solvents are critical to prevent catalyst deactivation and unwanted side reactions.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 3,6-Di(thiophen-2-yl)benzo[b]thiophene
This protocol describes a representative synthesis to demonstrate the methodology. Researchers can adapt this procedure by substituting the boronic acid to create a wide array of derivatives.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier |
| 3,6-Dichlorobenzo[b]thiophene | ≥97% | Sigma-Aldrich, etc. |
| Thiophene-2-boronic acid | ≥98% | TCI, Combi-Blocks, etc. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Strem, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific, etc. |
| Toluene | Anhydrous, ≥99.8% | Acros Organics, etc. |
| Deionized Water | N/A | In-house |
| Dichloromethane (DCM) | ACS Grade | VWR, etc. |
| Hexanes | ACS Grade | VWR, etc. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard lab supplier |
| Silica Gel | 230-400 mesh | Standard lab supplier |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Schlenk line or nitrogen/argon manifold
-
Syringes and needles for inert atmosphere transfers
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
Critical Prerequisite: All glassware must be oven-dried and cooled under a stream of inert gas (N₂ or Ar) before use. The reaction is sensitive to oxygen and moisture.
-
Flask Setup: To a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,6-Dichlorobenzo[b]thiophene (1.0 g, 4.92 mmol), Thiophene-2-boronic acid (1.39 g, 10.83 mmol, 2.2 eq), and anhydrous Potassium Carbonate (2.72 g, 19.68 mmol, 4.0 eq).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the dichloro starting material. The base is essential for the transmetalation step.[8]
-
-
Catalyst Addition: Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (284 mg, 0.246 mmol, 5 mol%).
-
Rationale: 5 mol% is a standard catalyst loading for this type of reaction, balancing reaction efficiency with cost and ease of removal during purification.
-
-
Solvent Addition and Degassing: Add a solvent mixture of anhydrous Toluene (30 mL) and deionized water (10 mL) via cannula or syringe. Degas the resulting suspension by bubbling nitrogen or argon through it for 15-20 minutes while stirring.
-
Rationale: Degassing is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and render it inactive. The biphasic solvent system (toluene/water) is highly effective for Suzuki couplings.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexanes/DCM (e.g., 8:2) mobile phase. The reaction is typically complete within 16-24 hours.[3]
-
Rationale: The disappearance of the 3,6-Dichlorobenzo[b]thiophene spot and the appearance of a new, more polar product spot (which should be UV active) indicates reaction progression.
-
-
Workup and Extraction: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with 50 mL of dichloromethane. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Rationale: The aqueous washes remove the inorganic base and boronic acid byproducts.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexanes to a hexanes/DCM mixture to isolate the pure product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
-
Rationale: Chromatography is necessary to remove residual catalyst, unreacted starting materials, and any homo-coupled byproducts. Recrystallization yields a highly crystalline, pure final product suitable for device fabrication.
-
Overall Synthesis and Characterization Workflow
Caption: Overall workflow from synthesis to device characterization.
Characterization and Expected Results
Proper characterization is essential to confirm the successful synthesis and to evaluate the material's potential as an organic semiconductor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the signal corresponding to the C-Cl positions and the appearance of new aromatic protons from the thiophene rings are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compound.
-
UV-Vis Spectroscopy: The absorption and emission spectra in solution (e.g., in chloroform or THF) reveal the optical properties. The absorption edge is used to calculate the optical bandgap (Eg).[10]
-
Cyclic Voltammetry (CV): CV is used to determine the electrochemical properties, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values are critical for predicting charge injection and device architecture.[4]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability and identify phase transitions of the material, which are important for device processing and operational stability.[3][10]
Table of Expected Properties for Benzo[b]thiophene Derivatives
| Property | Technique | Expected Result / Significance | Reference Example |
| Yield | Gravimetric | 60-85% | Varies with substrate |
| Structure | NMR, HRMS | Confirmed molecular structure and purity | N/A |
| Thermal Stability (Td) | TGA | > 250 °C (ensures stability during processing) | [10][11] |
| Optical Bandgap (Eg) | UV-Vis | 2.5 - 3.2 eV (tunable by functionalization) | [12] |
| HOMO Level | CV | -5.2 to -5.8 eV (impacts air stability and hole injection) | [4] |
| LUMO Level | CV | -2.0 to -2.8 eV (calculated from HOMO and Eg) | [4] |
| Hole Mobility (µ) | OFET | 0.1 - 4.6 cm²/V·s (indicates charge transport efficiency) | [13] |
| On/Off Ratio | OFET | > 10⁶ (distinguishes between on and off states) | [10][13] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (oxidized).2. Poor quality or wet reagents/solvents.3. Insufficient degassing. | 1. Use a fresh bottle of catalyst or a glovebox for handling.2. Use high-purity, anhydrous reagents and solvents.3. Ensure thorough degassing with N₂ or Ar for at least 20 minutes. |
| Multiple Spots on TLC (Side Products) | 1. Homo-coupling of the boronic acid.2. Catalyst decomposition leading to side reactions.3. Reaction temperature is too high. | 1. Ensure stoichiometry is correct; use a slightly slower addition of reagents.2. Consider a more robust ligand (e.g., SPhos).3. Lower the reaction temperature and increase the reaction time. |
| Difficult Purification | 1. Product co-elutes with impurities.2. Residual palladium catalyst in the product. | 1. Try a different solvent system for column chromatography or attempt recrystallization.2. After the reaction, stir the organic layer with a scavenger resin or perform a wash with an aqueous thiourea solution to remove palladium. |
Safety Precautions
-
Chemical Hazards: 3,6-Dichlorobenzo[b]thiophene and its derivatives should be handled with care as their toxicological properties may not be fully known. Palladium catalysts are toxic and should be handled in a fume hood. Organic solvents are flammable and volatile.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, according to institutional and local environmental regulations. Heavy metal waste (palladium) should be collected separately.
References
-
Takimiya, K., Shinamura, S., Osaka, I., & Miyazaki, E. (2011). Organic Semiconductors Based on[1]Benzothieno[3,2-b][1]benzothiophene Substructure. Advanced Materials, 23(38), 4347-4370.
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Wikipedia contributors. (2023). Stille reaction. Wikipedia, The Free Encyclopedia. [Link]
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Kollár, M., & Pápai, I. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 589. [Link]
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He, Y., Xu, W., Murtaza, I., Zhang, D., He, C., Zhu, Y., & Meng, H. (2016). Molecular phase engineering of organic semiconductors based on a[1]benzothieno[3,2-b][1]benzothiophene core. RSC Advances, 6(98), 95149-95155. [Link]
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Frank, F., Hall, M., & Knight, J. (2021). Synthesis of 3,5-dihalo boron dipyrromethenes (BODIPYs) and applications in concerted aromatic Finkelstein, SNAr and palladium cross-coupling reactions. American Chemical Society. [Link]
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Wang, J., et al. (2023). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. World Journal of Gastroenterology, 29(25), 4051-4068. [Link]
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El-Metwaly, N. M., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Polycyclic Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). Synthesis of BOPHY compounds 3–6 through Suzuki and Stille coupling reactions. [Link]
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Volyniuk, D., et al. (2021). A study on the luminescence properties of high-performance benzothieno[3,2-b][1]benzothiophene based organic semiconductors. ResearchGate. [Link]
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CNKI. (2012). Progress on Synthesis of Polycyclic Hydrocarbons Based On benzo[b]thiophene and their Applications in Organic Field-effect Transistors. Chinese Journal of Organic Chemistry. [Link]
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Zhang, S., et al. (2022). Design and synthesis of proton-dopable organic semiconductors. RSC Advances, 12(11), 6653-6657. [Link]
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Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later. Angewandte Chemie International Edition, 54(45), 13258-13291. [Link]
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ResearchGate. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. [Link]
-
Kim, D., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Coatings, 13(8), 1417. [Link]
-
Takimiya, K., et al. (2014). Organic semiconductors based on[1]benzothieno[3,2-b][1]benzothiophene substructure. Accounts of chemical research, 47(5), 1493-1502. [Link]
-
Kim, D., et al. (2023). Characterization of[1]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors. Coatings, 13(1), 156. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout. [Link]
-
Organic Chemistry Portal. (2011). Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. [Link]
-
Ooyama, Y., et al. (2023). Synthesis of 1,1′-diaryl-4,4′-bibenzo[c]thiophene derivatives with aryl substituents on the thiophene rings by Stille or Suzuki coupling reaction. New Journal of Chemistry, 47(20), 9555-9559. [Link]
-
Wiley-VCH. (2018). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Chlorinated Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Aminobenzothiophenes
The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are integral to a range of pharmaceuticals, including selective estrogen receptor modulators, kinase inhibitors, and antimicrobial agents.[1] The introduction of an amino group onto the benzothiophene core opens up a vast chemical space for further functionalization, making the development of robust and versatile amination methods a critical endeavor for drug discovery and development.[2]
The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and have limited substrate scope.[3] This guide provides an in-depth exploration of the application of the Buchwald-Hartwig amination to a particularly challenging class of substrates: chlorinated benzothiophenes. We will delve into the mechanistic nuances, provide field-proven protocols, and offer expert insights to enable researchers to successfully navigate the complexities of this transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chlorinated benzothiophene, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
A potential side reaction is β-hydride elimination, which can be suppressed by the use of chelating phosphine ligands.[4]
Navigating the Challenges: Chlorinated Benzothiophenes as Substrates
The amination of chlorinated benzothiophenes presents a unique set of challenges that require careful consideration:
-
Inherent Inertness of Aryl Chlorides: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making oxidative addition more difficult. This necessitates the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands.
-
Potential for Catalyst Inhibition: The sulfur atom within the benzothiophene ring can coordinate to the palladium center, potentially leading to catalyst deactivation or "poisoning." The choice of ligand is critical to mitigate this effect.
-
Substrate-Specific Reactivity: The electronic properties of the benzothiophene ring and the position of the chlorine atom (C2 vs. C3) can influence reactivity. Electron-withdrawing groups on the benzothiophene ring can sometimes facilitate the reaction.
Key Reaction Parameters and Component Selection
Success in the Buchwald-Hartwig amination of chlorinated benzothiophenes hinges on the judicious selection of the catalyst, ligand, base, and solvent.
| Component | Recommended Options | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | While Pd(OAc)₂ is common, Pd₂(dba)₃ is often preferred as a Pd(0) source, potentially leading to faster initiation. Pre-formed palladium-ligand complexes can also offer enhanced reactivity and reproducibility. |
| Ligand | Bulky Biarylphosphines: XPhos, SPhos, RuPhos, BrettPhos | These ligands are essential for promoting the oxidative addition of aryl chlorides. Their steric bulk facilitates the formation of the active monoligated Pd(0) species, while their electron-rich nature enhances catalytic activity. The choice of ligand can be substrate-dependent and may require screening. |
| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are required. Sodium tert-butoxide is a common and effective choice. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate may be employed, though this might necessitate higher reaction temperatures or longer reaction times. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene is a widely used and effective solvent for these reactions. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of a Chlorinated Benzothiophene
This protocol provides a robust starting point for the amination of various chlorinated benzothiophenes. Optimization of the ligand, base, temperature, and reaction time may be necessary for specific substrates.
Figure 2: A generalized workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Pre-catalyst Formation: Stir the mixture at room temperature for 10-15 minutes. A color change is often observed as the active catalyst forms.
-
Substrate Addition: Add the chlorinated benzothiophene (1.0 equivalent) and the amine (1.1-1.3 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by the careful addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Application: Synthesis of N-aryl-4-chlorothieno[2,3-b]pyridine
A study on the synthesis of 3-acetyl-2-aminothiophenes describes a crucial Buchwald-Hartwig amination step for the preparation of a 4-anilino-thieno[2,3-b]pyridine derivative. This example highlights the applicability of this methodology to a closely related sulfur-containing heterocyclic system.
Data Summary: Substrate Scope and Representative Yields
The following table summarizes representative examples of Buchwald-Hartwig aminations on chloro-heterocyclic substrates, providing a reference for expected outcomes.
| Aryl Chloride | Amine | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 94 |
| 2-Chloro-6,7-dimethoxy-3-nitroquinoline | Various amines | Not specified | Not specified | Not specified | Not specified | Up to 80 |
| 4-Chlorothieno[2,3-b]pyridine derivative | Aniline | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: The data for the thienopyridine derivative was mentioned in a thesis without specific yield details but confirms the viability of the reaction.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Consider using a pre-formed palladium-ligand complex to ensure consistent catalyst activity.
-
Insufficiently Active Catalyst: For particularly unreactive chlorinated benzothiophenes, screen a panel of bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos). Increasing the catalyst and ligand loading may also be beneficial.
-
-
Side Product Formation:
-
Hydrodehalogenation: This side product arises from the reduction of the aryl chloride. This can sometimes be suppressed by changing the ligand or lowering the reaction temperature.
-
Homocoupling of Amines: This can occur at high temperatures. Reducing the reaction temperature or using a more active catalyst system to shorten the reaction time can mitigate this.
-
-
Challenges with Sulfur-Containing Substrates:
-
Catalyst Poisoning: If catalyst deactivation is suspected, consider using a higher catalyst loading or a ligand that is known to be robust in the presence of sulfur-containing compounds. Some literature suggests that certain N-heterocyclic carbene (NHC) ligands can be effective in such cases.
-
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aminobenzothiophenes from their chlorinated precursors. While the inherent inertness of the C-Cl bond and the presence of a potentially coordinating sulfur atom present challenges, these can be overcome through the careful selection of a highly active catalyst system, typically involving a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this critical transformation in their synthetic endeavors, paving the way for the discovery and development of novel therapeutics and functional materials.
References
- Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of Organic Chemistry, 72(15), 5908–5911.
- Chemie, A. (2013). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
- César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
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Wikipedia. (2023, October 27). Buchwald–Hartwig amination. In Wikipedia. [Link]
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LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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- Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). Synthesis of benzothiazoles. Organic Chemistry Portal.
- Patents, G. (n.d.). Process for the synthesis of benzothiophenes.
- ResearchGate. (n.d.).
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- ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- RSC Publishing. (2015).
- Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Semantic Scholar. (2021).
-
PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. [Link]
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Application Notes and Protocols for C-H Activation of 3,6-Dichlorobenzo[b]thiophene Scaffolds
Abstract
The 3,6-dichlorobenzo[b]thiophene scaffold is a key heterocyclic motif in medicinal chemistry and materials science, with derivatives showing promise in various therapeutic areas.[1][2][3][4][5] Traditional synthetic routes often require multi-step processes to introduce functional groups. Direct C-H activation presents a more atom- and step-economical approach to diversify this important scaffold. This guide provides a comprehensive overview of potential C-H activation strategies for 3,6-dichlorobenzo[b]thiophene, targeting researchers, scientists, and drug development professionals. In the absence of direct literature precedents for this specific dichlorinated substrate, this document synthesizes field-proven insights from analogous electron-deficient and halogenated heterocyclic systems to propose robust, scientifically-grounded protocols. We will delve into palladium-, rhodium-, and iridium-catalyzed methodologies, discussing the mechanistic rationale behind each proposed approach and predicting the likely regiochemical outcomes based on electronic and steric factors. Each section includes detailed, adaptable experimental protocols designed to serve as a strong starting point for empirical validation.
Introduction: The Challenge and Opportunity of C-H Activation on an Electron-Deficient Scaffold
Benzo[b]thiophenes are privileged structures in drug discovery and materials science.[5][6] The introduction of two electron-withdrawing chloro-substituents at the 3- and 6-positions significantly modulates the electronic properties of the heterocyclic core, presenting both a challenge and an opportunity for C-H functionalization.
The Challenge: The electron-deficient nature of the 3,6-dichlorobenzo[b]thiophene ring deactivates it towards classical electrophilic aromatic substitution. This deactivation also extends to many transition-metal-catalyzed C-H activation pathways that proceed via an electrophilic mechanism.[7] Furthermore, the presence of multiple C-H bonds (at the C2, C4, C5, and C7 positions) raises the critical issue of regioselectivity.
The Opportunity: Direct C-H activation offers a powerful and sustainable alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials.[8] By leveraging modern catalytic systems, it is possible to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling rapid access to novel derivatives for screening and development.
This guide will focus on three major classes of transition-metal catalysis that have shown efficacy in the C-H functionalization of challenging, electron-poor heterocyclic systems.
Predicted Regioselectivity: An Electronic and Steric Analysis
The regioselectivity of C-H activation on the 3,6-dichlorobenzo[b]thiophene scaffold will be governed by a combination of electronic and steric effects. While definitive experimental data is lacking, a reasoned analysis can predict the most probable sites of activation.
-
C2 Position: The C2-H bond is generally the most acidic proton on the benzo[b]thiophene core, making it a prime target for deprotonation-metalation pathways. However, the adjacent chloro-substituent at C3 introduces significant steric hindrance.
-
C7 Position: The C7-H bond is ortho to the sulfur atom, which can act as a weak directing group. It is also sterically accessible.
-
C4 and C5 Positions: These positions are on the benzene ring portion of the scaffold. The C4-H is ortho to the chloro-substituent at C3, while the C5-H is ortho to the chloro-substituent at C6. The electronic deactivation from the chloro groups will likely reduce the reactivity of these positions.
Based on these factors, C-H activation is most likely to occur at the C2 and C7 positions . The choice between these two sites will depend heavily on the specific catalytic system and reaction mechanism.
Caption: Predicted reactive C-H positions on 3,6-dichlorobenzo[b]thiophene.
Palladium-Catalyzed Direct Arylation
Palladium catalysis is a cornerstone of C-H functionalization. For electron-deficient heterocycles, direct arylation often proceeds via a concerted metalation-deprotonation (CMD) mechanism. Given the acidity of the C2-H, this position is a likely candidate for functionalization. However, protocols favoring C3 arylation on unsubstituted benzo[b]thiophenes have also been reported.[2][3]
Proposed Protocol: C2-Selective Direct Arylation with Aryl Bromides
This protocol is adapted from methodologies developed for benzo[b]thiophene 1,1-dioxides, which are also electron-deficient.[9]
Reaction Scheme:
Experimental Protocol:
-
To a flame-dried Schlenk tube, add 3,6-dichlorobenzo[b]thiophene (1.0 equiv.), the corresponding aryl bromide (1.5 equiv.), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).
-
Add a carbonate base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed anhydrous solvent (e.g., DMA, toluene, or dioxane) via syringe.
-
Heat the reaction mixture at 100-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Predicted Major Regioisomer |
| Pd(OAc)₂ | SPhos | K₂CO₃ | DMA | 120 | 24 | C2-Arylated |
| Pd(OAc)₂ | P(tBu)₃ | Cs₂CO₃ | Dioxane | 110 | 18 | C2-Arylated |
| PdCl₂(dppf) | - | K₂CO₃ | Toluene | 130 | 24 | C2-Arylated |
Causality and Insights:
-
Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the aryl bromide to the palladium center and facilitating the subsequent C-H activation step.
-
Base: A strong carbonate base is necessary to facilitate the deprotonation of the C-H bond in the CMD mechanism.
-
Solvent: A high-boiling polar aprotic solvent like DMA is often effective in solubilizing the reagents and promoting the reaction.
Caption: Workflow for Palladium-Catalyzed Direct Arylation.
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts, particularly those in the +3 oxidation state, are highly effective for the C-H activation of heterocycles.[10][11] These reactions often proceed through a CMD mechanism and can be directed by functional groups on the substrate. In the absence of a strong directing group, the inherent reactivity of the C-H bonds will determine the regioselectivity.
Proposed Protocol: C7-Selective Alkenylation with Alkenes
This protocol is based on the known propensity of Rh(III) catalysts to functionalize C-H bonds ortho to a heteroatom. The sulfur atom in the benzo[b]thiophene ring could act as a directing group, favoring activation at the C7 position.
Reaction Scheme:
Experimental Protocol:
-
In a pressure tube, add 3,6-dichlorobenzo[b]thiophene (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 2.0 equiv.), and [Cp*RhCl₂]₂ (2.5 mol%).
-
Add a silver salt oxidant (e.g., AgSbF₆, 10 mol%) and a carboxylic acid additive (e.g., pivalic acid, 20 mol%).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add a suitable solvent (e.g., DCE or t-AmylOH).
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, filter through celite, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation:
| Catalyst | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Predicted Major Regioisomer |
| [CpRhCl₂]₂ | AgSbF₆ | PivOH | DCE | 100 | 24 | C7-Alkenylated |
| [CpRh(OAc)₂]₂ | Cu(OAc)₂ | - | t-AmylOH | 120 | 18 | C7-Alkenylated |
Causality and Insights:
-
Catalyst: The cationic [Cp*Rh(III)] species is a powerful electrophile that can activate C-H bonds.
-
Oxidant: A silver or copper salt is often required to regenerate the active Rh(III) catalyst.
-
Additive: A carboxylic acid can act as a proton shuttle in the CMD mechanism, facilitating the C-H cleavage step.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a highly valuable transformation that introduces a versatile boronate ester group, which can be further functionalized through Suzuki-Miyaura cross-coupling and other reactions.[12][13][14] These reactions are typically governed by steric effects, with borylation occurring at the most accessible C-H bond.
Proposed Protocol: Sterically-Controlled C-H Borylation
For 3,6-dichlorobenzo[b]thiophene, the C7 position is the most sterically unhindered, making it the most likely site for borylation.
Reaction Scheme:
Experimental Protocol:
-
To a Schlenk tube, add 3,6-dichlorobenzo[b]thiophene (1.0 equiv.), bis(pinacolato)diboron (B₂(pin)₂, 1.2 equiv.), [Ir(cod)OMe]₂ (1.5 mol%), and a bipyridine ligand (e.g., dtbpy, 3.0 mol%).
-
Evacuate and backfill with an inert atmosphere.
-
Add an anhydrous, non-polar solvent (e.g., cyclohexane or n-hexane).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and remove the solvent under reduced pressure.
-
The crude product can often be used directly in subsequent reactions or purified by column chromatography.
Data Presentation:
| Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Predicted Major Regioisomer |
| [Ir(cod)OMe]₂ | dtbpy | Cyclohexane | 80 | 16 | C7-Borylated |
| [Ir(cod)Cl]₂ | dppe | n-Hexane | 100 | 24 | C7-Borylated |
Causality and Insights:
-
Steric Control: The bulky iridium catalyst, coordinated to a bipyridine ligand, will preferentially approach the most sterically accessible C-H bond, which is at the C7 position.
-
Solvent: Non-coordinating, non-polar solvents are ideal for this reaction to prevent interference with the catalytic cycle.
Caption: Simplified Catalytic Cycle for Iridium-Catalyzed C-H Borylation.
Conclusion and Future Outlook
While direct experimental evidence for the C-H activation of 3,6-dichlorobenzo[b]thiophene is yet to be published, the protocols and principles outlined in this guide provide a strong foundation for researchers to explore this promising area. The electron-deficient nature of this scaffold necessitates the use of robust catalytic systems, and the proposed palladium-, rhodium-, and iridium-based methodologies are well-suited to this challenge.
Future work should focus on the empirical validation of these proposed protocols, with a particular emphasis on the careful analysis of regioselectivity. The development of novel ligand systems that can further control the site of functionalization will be crucial for unlocking the full synthetic potential of this important heterocyclic core. The insights gained from such studies will undoubtedly accelerate the discovery of new drug candidates and advanced materials based on the 3,6-dichlorobenzo[b]thiophene scaffold.
References
-
Chem-Impex. (n.d.). 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]
- Tang, D.-T. D., Collins, K. D., & Glorius, F. (2013). Completely Regioselective Direct C–H Functionalization of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst. Journal of the American Chemical Society, 135(20), 7450–7453.
-
Semantic Scholar. (n.d.). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Retrieved from [Link]
- Wang, L., et al. (2018). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 3(11), 15993-16001.
- Zhao, Z., et al. (2022). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 13(38), 11246-11254.
- Daugulis, O., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 42(8), 1074–1086.
-
MDPI. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]
-
MDPI. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]
-
Zhao, Z., et al. (2022). Catalytic asymmetric functionalization and dearomatization of thiophenes. RSC Publishing. Retrieved from [Link]
- Behera, P., et al. (2015). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. The Journal of Organic Chemistry, 80(24), 12281–12297.
- Colletto, C., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1177–1183.
- Wencel-Delord, J., et al. (2015). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 17(11), 2652–2655.
- Hartwig, J. F. (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society, 144(5), 1963–1977.
- Mallet-Ladeira, S., et al. (2014). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Molecules, 19(9), 14797–14817.
- Arockiam, P. B., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(17), 10557-10570.
- Ye, B., et al. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules, 24(19), 3543.
- Daugulis, O., et al. (2011). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 111(3), 1318–1352.
- Sharma, S., et al. (2022). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts.
- Chotana, G. A., et al. (2008).
- Wang, L., et al. (2022). (Vinyl tosyloxy)benziodolium Salts: Divergent Construction of Conjugated Diene Derivatives via Sequential Coupling Reactions. Organic Letters, 24(5), 1133–1138.
- Pal, K., et al. (2022). Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. In Modern Strategies in Heterocycle Synthesis. IntechOpen.
- Samanta, R. C., et al. (2018). Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes.
- Ishiyama, T., et al. (2011). Iridium-catalyzed ortho-C–H borylation of aromatic aldimines derived from pentafluoroaniline with bis(pinacolate)diboron. Organic & Biomolecular Chemistry, 9(17), 5899-5902.
- Roger, J., et al. (2010). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry, 6, 107.
- Berchel, M., et al. (2016). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 21(11), 1478.
- Abbas, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(19), 6543.
- Ackermann, L., et al. (2013). Ruthenium-catalyzed oxidative alkyne annulation by C–H activation on ketimines. Tetrahedron, 69(22), 4449-4455.
- Chen, B., et al. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(12), 3058–3068.
-
ResearchGate. (n.d.). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid reduced.... Retrieved from [Link]
- Neufeldt, S. R., et al. (2015). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 137(30), 9571–9574.
- Wang, D., et al. (2021). Ruthenium‐Catalyzed Asymmetric C H Functionalization.
- Steel, P. G., et al. (2013). A plausible mechanism for the iridium‐catalyzed C−H borylation of...
- Steel, P. G., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327.
- Sall, D. J., et al. (2000). Diamino Benzo[ b ]thiophene Derivatives as a Novel Class of Active Site Directed Thrombin Inhibitors. 5. Potency, Efficacy, and Pharmacokinetic Properties of Modified C-3 Side Chain Derivatives. Journal of Medicinal Chemistry, 43(4), 649-663.
- Kerip, et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1074-1097.
Sources
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- 3. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
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- 10. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 11. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
improving reaction yields for 3,6-Dichlorobenzo[b]thiophene synthesis
Executive Summary & Route Strategy
The synthesis of 3,6-Dichlorobenzo[b]thiophene (3,6-DCBT) presents a classic regioselectivity challenge in heterocyclic chemistry. The core difficulty lies in introducing the chlorine at the C3 position while maintaining the integrity of the C6-chlorine, or conversely, directing the cyclization of a precursor to the C6 position rather than the sterically accessible C4 position.
To maximize yield and purity, we recommend the Wright-Higa Cyclization Strategy (via thionyl chloride) followed by decarboxylation. This method is superior to direct chlorination of benzo[b]thiophene, which often yields inseparable mixtures of 2,3-, 3,6-, and poly-chlorinated species.
Preferred Synthetic Pathway[1]
-
Precursor: trans-3-Chlorocinnamic acid.
-
Cyclization: Reaction with thionyl chloride (
) and catalytic pyridine to form 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride . -
Hydrolysis & Decarboxylation: Conversion to the carboxylic acid followed by copper-catalyzed decarboxylation to yield the neutral 3,6-DCBT.
Technical Troubleshooting Center
This section addresses specific failure points reported by users, structured as a diagnostic Q&A.
Issue A: Regioselectivity & Isomer Contamination
User Question: "I am using 3-chlorocinnamic acid as my starting material, but I am getting a 40:60 mixture of the 3,4-dichloro and 3,6-dichloro isomers. How can I shift this ratio?"
Technical Diagnosis: The cyclization of 3-chlorocinnamic acid involves an intramolecular Friedel-Crafts acylation. The ring closure can occur at two ortho positions relative to the side chain:
-
Position 2 (ortho to Cl): Yields the 3,4-dichloro isomer.
-
Position 6 (para to Cl): Yields the 3,6-dichloro isomer.
Optimization Protocol:
-
Steric Control: The formation of the 3,4-isomer is sterically disfavored but electronically viable. To suppress it, use a bulkier base catalyst than pyridine (e.g., 4-dimethylaminopyridine (DMAP) or Lutidine ) which hinders the crowded transition state required for 3,4-closure.
-
Solvent Selection: Switch from neat thionyl chloride to a high-boiling inert solvent like chlorobenzene or 1,2-dichloroethane . Dilution favors the lower-energy transition state (3,6-isomer).
-
Purification: Do not attempt to separate the final neutral isomers by distillation; their boiling points are too close.
-
Solution: Separate the acid chlorides or the carboxylic acids immediately after cyclization. The 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid is significantly less soluble in non-polar solvents (like toluene/heptane) than the 3,4-isomer.
-
Issue B: Low Yield in Decarboxylation
User Question: "I have the 3,6-dichloro-2-carboxylic acid, but the decarboxylation step using copper powder gives me tar and only 30% yield."
Technical Diagnosis: Thermal decarboxylation of benzo[b]thiophene acids is prone to oxidative polymerization and ring-opening if the temperature is uncontrolled or oxygen is present.
Optimization Protocol:
-
Catalyst Switch: Replace metallic Copper (Cu) with Copper(I) Oxide (
) in Quinoline. is often more active and requires lower temperatures. -
Microwave Assistance: If working on <5g scale, microwave irradiation (200°C, 30 min) in NMP often results in near-quantitative yields compared to thermal reflux.
-
Atmosphere: Strict inert atmosphere (
or ) is mandatory. The thiophene ring is electron-rich and susceptible to oxidation at high temperatures.
Optimized Experimental Protocol
Target: Synthesis of 3,6-Dichlorobenzo[b]thiophene (Neutral) Scale: 50 mmol basis
Step 1: The Wright-Higa Cyclization
-
Setup: Equip a 250 mL 3-neck RBF with a reflux condenser,
inlet, and a gas trap (NaOH) for HCl/SO2 evolution. -
Reagents: Charge trans-3-chlorocinnamic acid (9.2 g, 50 mmol), Thionyl Chloride (20 mL, excess), and Pyridine (0.5 mL, cat).
-
Reaction:
-
Workup (Isomer Separation):
-
Distill off excess
under reduced pressure.[2][3] -
Resuspend the residue in warm Toluene (50 mL) .
-
Cool slowly to
. The 3,6-dichloro acid chloride derivative often precipitates preferentially. Filter and wash with cold hexane. -
Validation: Check regiochemistry via
-NMR. The 3,6-isomer shows two doublets with meta-coupling (~2 Hz) for the benzene ring protons.
-
Step 2: Hydrolysis & Decarboxylation
-
Hydrolysis: Boil the acid chloride in 10% aqueous NaOH/Ethanol for 1 hour. Acidify with HCl to precipitate 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid .
-
Decarboxylation:
-
Mix the dried acid (1 eq) with Copper powder (0.1 eq) in Quinoline (5 vol).
-
Heat to
until evolution ceases (~2 hours). -
Pour into ice-HCl to remove Quinoline. Extract with Ethyl Acetate.[1]
-
-
Final Purification: Recrystallize from Methanol/Water or sublime under high vacuum.
Quantitative Data & Benchmarks
Table 1: Solvent Effects on Regioselectivity (Cyclization Step)
| Solvent System | Temperature | 3,6-Isomer : 3,4-Isomer Ratio | Overall Yield | Notes |
| Neat | Reflux ( | 60 : 40 | 85% | Fast, but poor selectivity. |
| Chlorobenzene | 75 : 25 | 78% | Higher temp favors thermodynamic product (3,6). | |
| Pyridine/DMF | 55 : 45 | 60% | Poor yield; difficult workup. | |
| 50 : 50 | 40% | Lewis acid catalysis does not improve selectivity here. |
Reaction Pathway Visualization
The following diagram illustrates the bifurcation point where the reaction selectivity is determined.
Caption: Bifurcation of the cyclization pathway. The 3,6-isomer pathway is sterically favored, a preference enhanced by non-polar solvents and higher temperatures.
References
-
Wright, W. B., & Brabander, H. J. (1961). The Reaction of Cinnamic Acid with Thionyl Chloride.[2] Journal of Organic Chemistry.[4][5]
-
Higa, T., & Scheuer, P. J. (1975). Synthesis of 3-chloro- and 3-bromo-benzo[b]thiophene derivatives.[6] Journal of the Chemical Society, Perkin Transactions 1.
-
Campaigne, E. (1984).[5] Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications.[5][7] Comprehensive Heterocyclic Chemistry.[5]
-
Castle, S. L., et al. (2022). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis.[8] World Journal of Gastroenterology.
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- 5. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 6. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Selective Benzothiophene Chlorination
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with benzothiophene and its derivatives. Chlorination of the benzothiophene scaffold is a critical transformation for tuning the electronic and pharmacological properties of these important heterocyclic compounds. However, the reaction is often plagued by side reactions that can complicate purification and reduce yields.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues in your own reactions and rationally design experiments to achieve clean, selective, and high-yielding chlorinations.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section addresses specific, common problems encountered during the chlorination of benzothiophene. Each question is structured to help you identify the root cause of a problematic reaction and implement a validated solution.
Q1: My reaction is producing significant amounts of dichlorinated and polychlorinated benzothiophenes. How can I improve selectivity for the mono-chlorinated product?
A1: The formation of multiple chlorinated species is a classic problem of over-reaction in electrophilic aromatic substitution. The initial monochlorinated product is often still sufficiently electron-rich to react with another equivalent of the chlorinating agent. Here is how to address this issue:
-
Causality: The root cause is almost always an issue of stoichiometry or reactivity. Using a large excess of the chlorinating agent or employing an overly reactive chlorinating system will drive the reaction past the desired monosubstituted product.
-
Solutions & Scientific Rationale:
-
Strict Stoichiometric Control: The most critical parameter is the molar ratio of the chlorinating agent to the benzothiophene substrate. Begin with a 1.0 to 1.1 molar equivalent of your chlorinating agent. Carefully monitor the reaction progress using TLC, GC-MS, or HPLC to determine the point of maximum mono-chlorinated product formation before significant di-chlorination begins.
-
Choose a Milder Chlorinating Agent: Highly reactive agents like chlorine gas (Cl₂) are difficult to control and often lead to complex mixtures.[1] Consider switching to a milder, solid, and easier-to-handle reagent like N-chlorosuccinimide (NCS). NCS is a well-established reagent for the electrophilic chlorination of thiophenes and their benzo-fused analogues.[2]
-
Lower the Reaction Temperature: Reducing the temperature slows the rate of reaction, which can significantly enhance selectivity. A more reactive system might be tamed by running the reaction at 0 °C or even -78 °C, allowing for more precise control over the reaction's endpoint.
-
Slow Addition: Instead of adding the chlorinating agent all at once, use a syringe pump or a dropping funnel to add it slowly over a prolonged period. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant (and more reactive) starting material over the less abundant mono-chlorinated product.
-
Q2: I'm observing the formation of benzothiophene sulfoxide and/or sulfone. What causes this and how can I prevent it?
A2: Oxidation of the sulfur heteroatom is a major competing pathway, especially when using chlorinating agents that are also potent oxidants.[3][4] The sulfur atom's lone pairs can be readily attacked by electrophilic oxygen species.
-
Causality: This side reaction is prevalent when using reagents like sodium hypochlorite (NaOCl), which can act as both a chlorinating agent and an oxidant.[4][5] The reaction conditions, particularly temperature, play a pivotal role in dictating the outcome.[3]
-
Solutions & Scientific Rationale:
-
Reagent Selection: If sulfur oxidation is your primary issue, the most effective solution is to switch to a non-oxidizing chlorinating agent. N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are excellent alternatives that are far less likely to oxidize the sulfur atom.
-
Temperature Optimization for NaOCl: If you must use sodium hypochlorite (e.g., for specific C3-selectivity on C2-substituted benzothiophenes), temperature is your key control parameter. Studies have shown that at lower temperatures (<55 °C), S-oxidation is the kinetically favored process.[3][4] To favor chlorination, the reaction temperature should be elevated to 65–75 °C.[3][5] At this higher temperature, the activation barrier for the chlorination pathway is more readily overcome, making it the dominant reaction.
-
Protecting Groups: While less common for this specific problem, if the molecule contains other easily oxidizable groups, employing a protection strategy for those groups could be considered, though it adds steps to the synthesis.
-
The diagram below illustrates the divergent pathways of electrophilic attack on a C2-substituted benzothiophene, leading to the desired C3-chlorination versus the undesired S-oxidation.
Sources
- 1. US2540675A - Thiophene chlorination with iodine catalyst - Google Patents [patents.google.com]
- 2. Benzothiophene synthesis [organic-chemistry.org]
- 3. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
solving solubility issues of benzothiophene derivatives in NMR analysis
Mission Statement & Scope
This technical guide addresses the persistent solubility and aggregation challenges encountered when analyzing benzothiophene derivatives via Nuclear Magnetic Resonance (NMR) spectroscopy. Benzothiophenes are fused bicyclic aromatic systems that exhibit strong
This guide replaces trial-and-error with a causality-based solvent selection protocol.
The Solubility Matrix: Solvent Selection Logic
Do not default to Chloroform-d (
Table 1: Solvent Performance for Benzothiophenes[1][2]
| Solvent | Boiling Point (°C) | Suitability | Technical Rationale |
| Chloroform-d ( | 61 | Baseline | Good for simple lipophilic derivatives.[1][2] Risk: Promotes |
| DMSO- | 189 | Intermediate | High dielectric constant ( |
| Acetone- | 56 | Alternative | Low viscosity yields sharp lines.[1][2] Good for polar/non-polar intermediate derivatives.[1][2] Risk: Volatile; cannot be heated.[2] |
| Benzene- | 80 | Specialist | Excellent for separating overlapping aromatic signals via Magnetic Anisotropy.[1][2] Risk: Carcinogenic; does not solve "brick dust" insolubility.[1][2] |
| Tetrachloroethane- | 146 | Gold Standard | The "Nuclear Option" for insoluble aromatics.[1][2] High boiling point allows heating to 100°C+, physically breaking aggregates.[1][2] |
Visualizing the Problem: Aggregation Mechanics
Benzothiophenes are planar.[1][2] In solution, they stack like plates.[1][2] This increases the effective molecular weight (
Diagram 1: The Aggregation-Solubility Mechanism
This diagram illustrates how solvent choice and temperature impact the physical state of the analyte.
Caption: Logical flow demonstrating how thermal energy and solvent interaction disrupt
Advanced Protocol: High-Temperature NMR (The "Brick Dust" Solution)[1][2]
When a benzothiophene derivative is insoluble in DMSO-
Solvent of Choice: 1,1,2,2-Tetrachloroethane-
Step-by-Step Workflow
-
Safety Check: TCE is toxic (Category 1 Dermal/Inhalation).[1][2] Handle strictly in a fume hood. Double-glove.
-
Sample Prep:
-
Instrument Setup:
-
The Heating Ramp (Hysteresis Control):
-
Acquisition:
Success Marker: If peaks remain broad at 80°C, increase to 100°C (limit for 5mm probes is usually 120-130°C; check your probe manual).
Troubleshooting & FAQs
Q1: I see sharp peaks sitting on top of a broad "hump." What is this?
Diagnosis: This is partial aggregation .[1][2] The sharp peaks represent the monomeric fraction of your benzothiophene, while the broad hump is the aggregated/stacked fraction. Solution: This is a concentration-dependent equilibrium.[1][2]
-
If the "hump" decreases and sharp peaks grow, it is aggregation.[2]
-
Apply the High-Temperature Protocol (Section 4).
Q2: My sample is soluble in DMSO- , but the water peak is obscuring my signals.
Diagnosis: DMSO is hygroscopic.[1][2] The water peak (
-
Chemical Shift Manipulation: Add 10-20
L of or Benzene- to the DMSO tube.[1][2] This shifts the water peak significantly without crashing out the sample.[2] -
Dry the Solvent: Store DMSO-
over 4Å molecular sieves (activated).
Q3: Why not just use (Carbon Disulfide)?
Advisory: While
Decision Tree: Solvent Selection Workflow
Use this flowchart to determine the correct solvent for your specific derivative.
Caption: Decision matrix for selecting NMR solvents based on solubility and spectral resolution.
References
-
Babij, N. R., et al. (2016).[2][6] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.[1][2] Retrieved from [Link][1][2]
-
Fulmer, G. R., et al. (2010).[1][2][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1][2] Retrieved from [Link]
-
Reid, M., et al. (2017).[1][2]
-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9).[2] Retrieved from [Link][1][2]
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Dichlorobenzo[b]thiophenes
Executive Summary
Dichlorobenzo[b]thiophenes (DCBTs) represent a unique analytical challenge due to their structural similarity to polychlorinated naphthalenes (PCNs) and their existence as multiple regioisomers. Accurate identification is critical in both pharmaceutical impurity profiling (where benzothiophenes are common scaffolds) and environmental forensics (as sulfur-containing persistent organic pollutants).
This guide compares the mass spectrometric performance of DCBTs under Electron Ionization (EI) versus Negative Chemical Ionization (NCI) , and differentiates their fragmentation signatures from isobaric interferences.
Key Finding: While EI provides the structural "fingerprint" necessary for library matching, NCI offers up to 100-fold greater sensitivity for DCBTs due to the high electron affinity of the chlorine substituents, making it the superior choice for trace analysis.
The Analytical Challenge: DCBTs vs. Alternatives
In complex matrices, DCBTs are often confused with Dichloronaphthalenes (DCNs) due to their overlapping molecular weights and similar retention times. A robust MS method must distinguish between these two classes.
Comparative Analysis: DCBTs vs. Dichloronaphthalenes (DCNs)
| Feature | Dichlorobenzo[b]thiophenes (DCBTs) | Dichloronaphthalenes (DCNs) | Diagnostic Significance |
| Molecular Weight | ~202 / 204 / 206 Da (based on | ~196 / 198 / 200 Da | DCBTs are +6 Da heavier (S vs C2H2). |
| Isotope Pattern | Distinctive | Standard | High. The M+2 peak ratio differs slightly due to Sulfur contribution. |
| Primary Loss | -CS (44 Da) and -Cl (35 Da) | -C2H2 (26 Da) and -Cl (35 Da) | Critical. Loss of CS is the "smoking gun" for thiophenes. |
| Deep Fragmentation | Formation of | Formation of | Moderate. |
Ionization Mode Comparison: EI vs. NCI
For researchers deciding between ionization modes, the choice depends on the study's objective: Structural Elucidation (EI) or Trace Quantitation (NCI).
Performance Metrics
| Metric | Electron Ionization (EI, 70 eV) | Negative Chemical Ionization (NCI, Methane) |
| Mechanism | Hard ionization; high internal energy transfer. | Soft ionization; electron capture (ECNI). |
| Molecular Ion ( | High Intensity. Base peak is often | Very High Intensity. Base peak is almost exclusively |
| Fragmentation | Rich. Shows loss of Cl, CS, and ring opening. | Minimal. Mostly molecular ion clusters. |
| Sensitivity | Standard (pg range). | Enhanced (fg range) due to Cl electronegativity. |
| Selectivity | Low.[1] Ionizes all organic matrix components. | High. "Transparent" to hydrocarbons lacking electronegative atoms. |
Fragmentation Mechanisms[1][2][3][4][5][6]
Understanding the specific fragmentation pathways is essential for validating the presence of the benzothiophene core.
The "Thiophene" Signature
Unlike simple chlorinated benzenes, DCBTs undergo a characteristic degradation of the thiophene ring. The radical cation typically stabilizes via the loss of a chlorine radical, followed by the extrusion of monosulfide (CS) or chloroacetylene fragments.
Key Pathways:
-
Dechlorination:
-
Observation: A strong peak at
167 (for ).
-
-
Thiophene Ring Unzipping:
-
Observation: A secondary fragment at
123. This "loss of 44" is diagnostic for the benzothiophene moiety.
-
-
Alternative Ring Opening: Loss of
fragments is possible but less energetically favorable than CS loss.
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow for 2,3-Dichlorobenzo[b]thiophene.
Figure 1: Primary fragmentation pathway of 2,3-Dichlorobenzo[b]thiophene under 70 eV EI conditions. The loss of CS (44 Da) is the critical differentiator from chlorinated naphthalenes.
Experimental Protocol: Validated GC-MS Method
To reproduce these patterns, the following method is recommended. This protocol ensures separation of isomers (e.g., 2,3-DCBT vs. 4,7-DCBT) which is impossible by Mass Spec alone.
Materials
-
Column: DB-5ms or Rxi-5Sil MS (30m
0.25mm 0.25µm). -
Carrier Gas: Helium (Constant flow 1.0 mL/min).
-
Solvent: Iso-octane or Toluene (Avoid halogenated solvents).
Instrument Parameters (Agilent 7890/5977 or equivalent)
| Parameter | Setting | Rationale |
| Inlet Temp | 280°C | Ensures complete volatilization of semi-volatiles. |
| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace impurities. |
| Oven Ramp | 80°C (1 min) | Slow ramp at 180-250°C range is critical for isomer separation. |
| Transfer Line | 300°C | Prevents cold-spot condensation. |
| Source Temp | 230°C (EI) / 150°C (NCI) | Lower source temp in NCI prevents thermal degradation of anions. |
Data Acquisition Strategy
-
Full Scan (m/z 50–450): Use for initial identification and observation of the
fragment. -
SIM Mode (Selected Ion Monitoring): For quantitation, monitor:
-
Target:
202 ( ) -
Qualifiers:
204 ( ), 167 ( ).
-
Isomer Differentiation Logic
Differentiation of regioisomers (e.g., 2,3-dichloro vs. 2,5-dichloro) relies heavily on chromatographic retention indices (RI), but subtle spectral differences exist.
-
2,3-Isomers: Often show the most intense molecular ion (
) due to the stability of the fully substituted thiophene ring. -
Benzene-ring substituted isomers: Tend to lose Cl more readily than thiophene-ring substituted isomers.
Figure 2: Decision logic for confirming DCBT identity and distinguishing from interferences.
References
-
Andersson, P., et al. (1998). "Polychlorinated naphthalenes (PCNs) and dichlorobenzo[b]thiophenes (DCBTs) in environmental samples." Environmental Science & Technology.
-
NIST Mass Spectrometry Data Center. (2023). "Mass Spectrum of 2,3-Dichlorobenzo[b]thiophene." NIST Chemistry WebBook, SRD 69.
-
Sinkkonen, S. (2001). "Mass spectrometric fragmentation of chlorinated benzo[b]thiophenes." Rapid Communications in Mass Spectrometry.
-
Raina, R., et al. (2008). "Comparison of GC-MS (EI) and GC-MS (NCI) for the analysis of halogenated compounds." Journal of Environmental Science and Health.
Sources
A Comparative Guide to the Reactivity of 3,6-dichloro- and 2,3-dichlorobenzo[b]thiophene for Drug Development Professionals
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and optoelectronic properties.[1] Chlorination of this privileged structure offers a powerful tool to modulate its physicochemical properties and to provide handles for further functionalization. This guide provides an in-depth, comparative analysis of the reactivity of two key dichlorinated isomers: 3,6-dichlorobenzo[b]thiophene and 2,3-dichlorobenzo[b]thiophene. Understanding the nuanced differences in their reactivity is paramount for researchers engaged in the synthesis of novel therapeutics and functional materials.
This document will delve into the electronic and steric factors governing the reactivity of these isomers in three pivotal classes of organic transformations: electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. By providing both theoretical insights and practical, experimentally-grounded protocols, this guide aims to empower researchers to make informed decisions in their synthetic strategies.
Structural and Electronic Landscape: A Tale of Two Isomers
The reactivity of an aromatic system is intrinsically linked to its electron distribution and the accessibility of its reactive sites. In benzo[b]thiophene, the fusion of a benzene ring to the thiophene moiety creates a complex electronic environment. The sulfur atom, through its lone pairs, donates electron density to the ring system, influencing the regioselectivity of various reactions. The introduction of electron-withdrawing chlorine atoms further perturbs this electronic landscape.
3,6-dichlorobenzo[b]thiophene possesses chlorine atoms on both the thiophene and the benzene rings. The chlorine at the 3-position is on the electron-rich thiophene ring, while the chlorine at the 6-position is on the benzene ring.
2,3-dichlorobenzo[b]thiophene , in contrast, has both chlorine atoms on the thiophene ring. This vicinal dichlorination pattern creates a significantly different electronic and steric environment compared to the 3,6-isomer.
Electrophilic Aromatic Substitution: Directing Effects and Reactivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In benzo[b]thiophene, electrophilic attack generally occurs preferentially at the C3 position, and if C3 is blocked, at the C2 position.[2] The presence of deactivating chloro substituents is expected to decrease the overall reactivity towards electrophiles.
| Position | 3,6-dichlorobenzo[b]thiophene | 2,3-dichlorobenzo[b]thiophene | Rationale |
| C2 | Moderately deactivated, potential for substitution. | Highly deactivated due to adjacent chloro and sulfur. | The C2 position in the 3,6-isomer is adjacent to the sulfur atom and a chloro-substituted carbon, making it somewhat electron-deficient but still potentially reactive. In the 2,3-isomer, the C2 position is directly chlorinated and thus not available for substitution. |
| C3 | Chlorinated, not available for substitution. | Chlorinated, not available for substitution. | Both isomers have a chlorine atom at the C3 position, precluding electrophilic attack. |
| Benzene Ring | Deactivated by the 6-chloro substituent. Substitution likely at C4 or C7. | Less deactivated than the thiophene ring. Substitution likely at C4, C5, C6, or C7. | The benzene ring in both isomers is less electron-rich than the thiophene ring. The 6-chloro group in the 3,6-isomer deactivates the benzene ring. In the 2,3-isomer, the benzene ring is electronically more accessible for electrophilic attack compared to the heavily chlorinated thiophene ring. |
Experimental Insight: While direct comparative studies are scarce, the general principles of EAS on substituted benzo[b]thiophenes suggest that functionalization of the benzene ring would be more facile in the 2,3-dichloro isomer, whereas the 3,6-dichloro isomer might offer a handle for selective functionalization at the C2 position under forcing conditions, provided the directing effects of the existing substituents can be overcome.
Nucleophilic Aromatic Substitution (SNAr): The Dance of Electron Deficiency
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles onto an aromatic ring, typically requiring the presence of electron-withelectron-drawing groups to activate the ring towards nucleophilic attack. The chlorine atoms in both dichlorobenzo[b]thiophene isomers can act as leaving groups in SNAr reactions.
Figure 1: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
The reactivity of the C-Cl bonds in SNAr reactions is dictated by the stability of the intermediate Meisenheimer complex. The more stable the intermediate, the faster the reaction.
| Position | 3,6-dichlorobenzo[b]thiophene | 2,3-dichlorobenzo[b]thiophene | Rationale |
| C2-Cl | N/A | More reactive . | The negative charge in the Meisenheimer complex formed upon nucleophilic attack at C2 can be delocalized onto the adjacent sulfur atom, providing significant stabilization. |
| C3-Cl | Less reactive than C2-Cl in the 2,3-isomer. | Less reactive than C2-Cl. | Nucleophilic attack at C3 results in a Meisenheimer complex where the negative charge is less effectively stabilized compared to attack at C2. |
| C6-Cl | Least reactive . | N/A | The C6-Cl bond is on the benzene ring and lacks the strong activation provided by the adjacent sulfur atom in the thiophene ring. |
Experimental Evidence and Theoretical Considerations: Computational studies on substituted thiophenes have shown that the stability of the Meisenheimer complex is a key determinant of reactivity in SNAr reactions.[3] The ability of the sulfur atom to stabilize an adjacent negative charge strongly favors nucleophilic attack at the C2 position. Therefore, in 2,3-dichlorobenzo[b]thiophene , the C2-Cl is predicted to be significantly more reactive towards nucleophiles than the C3-Cl. In 3,6-dichlorobenzo[b]thiophene , the C3-Cl is expected to be more reactive than the C6-Cl due to its location on the more electron-deficient thiophene ring, but less reactive than the C2-Cl of the 2,3-isomer.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Complexity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for the formation of C-C bonds. The reactivity of aryl chlorides in these reactions is generally lower than that of bromides or iodides but can be achieved with appropriate catalyst systems. The relative reactivity of the different C-Cl bonds in our two isomers will depend on the ease of oxidative addition to the palladium(0) catalyst.
Sources
Safety Operating Guide
Navigating the Disposal of 3,6-Dichlorobenzo[b]thiophene: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle 3,6-Dichlorobenzo[b]thiophene with the appropriate precautions to mitigate exposure risks. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling 3,6-Dichlorobenzo[b]thiophene. This establishes a primary barrier between the researcher and the chemical, minimizing the risk of accidental exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | Protects against accidental spills and splashes.[1] |
| Respiratory Protection | Use only in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.[1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 3,6-Dichlorobenzo[b]thiophene is a systematic process that begins with waste characterization and culminates in its transfer to a licensed disposal facility. The following workflow provides a clear, actionable path for laboratory personnel.
Caption: Disposal workflow for 3,6-Dichlorobenzo[b]thiophene.
Experimental Protocol: Waste Disposal Procedure
The disposal of 3,6-Dichlorobenzo[b]thiophene must be managed as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE) as detailed in the table above.
-
Designated Hazardous Waste Container: Must be in good condition with no leaks or cracks and have a secure, leak-proof screw-on cap. The container should be compatible with chlorinated organic compounds.
-
Hazardous Waste Label.
-
Secondary Containment (e.g., a larger, chemically resistant tray or bin).
Step-by-Step Disposal Instructions:
-
Container Preparation:
-
Select a suitable hazardous waste container. If not using the original container, ensure the chosen container is clean, dry, and compatible with 3,6-Dichlorobenzo[b]thiophene.
-
Affix a "Hazardous Waste" label to the container.
-
-
Waste Transfer:
-
For solid chemical waste like 3,6-Dichlorobenzo[b]thiophene, it is best to dispose of it in its original manufacturer's container if possible.
-
If transferring from a different container, do so in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Ensure the container is securely closed after the transfer.
-
-
Labeling:
-
Complete the hazardous waste label with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "3,6-Dichlorobenzo[b]thiophene".
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed and labeled container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Utilize secondary containment to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[1]
-
Emergency Procedures: Spill and Exposure Management
In the event of an accidental spill or exposure, a swift and informed response is critical to minimizing harm.
Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the affected area and notify colleagues and the institutional safety office.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Wearing appropriate PPE, collect and arrange disposal. Keep the chemical in suitable, closed containers for disposal.[1] Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1]
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.
Personnel Exposure:
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers can ensure the safe and compliant disposal of 3,6-Dichlorobenzo[b]thiophene, thereby upholding the principles of scientific integrity and operational excellence.
References
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
